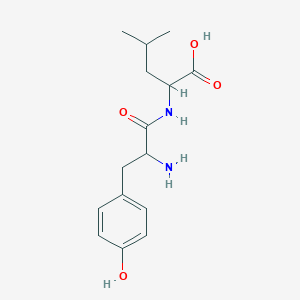![molecular formula C35H46O11 B13394083 [13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate](/img/structure/B13394083.png)
[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups. This compound belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. The presence of furan and other functional groups in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of [13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The synthetic routes typically involve:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure.
Functional Group Introduction: Various functional groups such as acetoxy, hydroxy, and furan are introduced through reactions like acetylation, hydroxylation, and furan ring formation.
Final Assembly: The final step involves the coupling of the spirocyclic core with 2-methylbut-2-enoate under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
[13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting various biochemical pathways.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Generation of Reactive Oxygen Species (ROS): It may induce oxidative stress by generating ROS, leading to cell damage or apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other furan derivatives, [13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate stands out due to its unique spirocyclic structure and multiple functional groups. Similar compounds include:
- [3-acetyloxy-16-(furan-3-yl)-2,7,7,11,17-pentamethyl-18-(2-methylpropanoyloxy)-5-oxo-6,13-dioxapentacyclo[9.8.0.02,8.012,14.012,17]nonadecan-10-yl] (E)-2-methylbut-2-enoate
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of the target compound.
Propriétés
Formule moléculaire |
C35H46O11 |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
[13,15-diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C35H46O11/c1-8-17(2)30(39)45-26-12-22(20-9-10-41-15-20)33(7,40)35(26)34-14-21(46-35)11-23(34)32(6)25(44-19(4)37)13-24(43-18(3)36)31(5)16-42-27(28(31)32)29(34)38/h8-10,15,21-29,38,40H,11-14,16H2,1-7H3 |
Clé InChI |
JTNATBHVCGLKLX-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)OC1CC(C(C12C34CC(O2)CC3C5(C(CC(C6(C5C(C4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


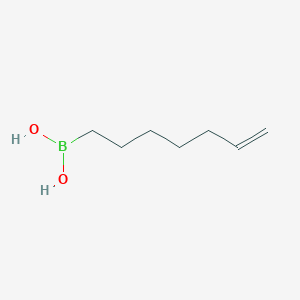
![2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13394006.png)
![(3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13394008.png)
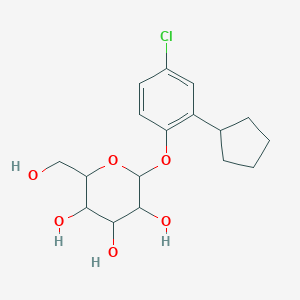
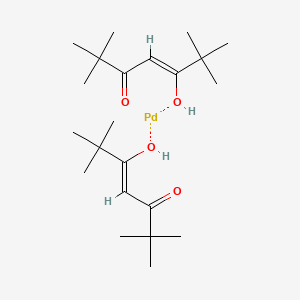
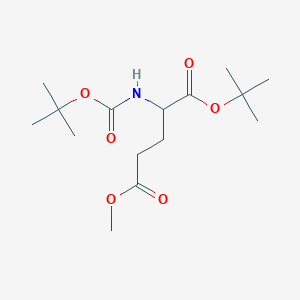
![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)
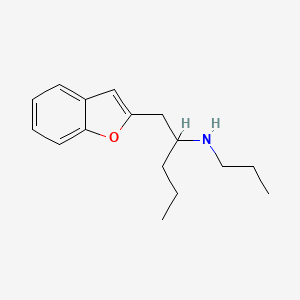
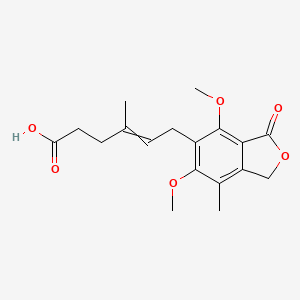

![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)
